Cas no 5053-43-0 (2-Methylpyrimidine)

2-Methylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Methylpyrimidine
- 2-Me-pyrimidine
- 2-methyl-1,3-diazine
- 2-Methyl-pyrimidin
- 2-methyl-pyrimidine
- 2-methylpyrimidine(2-methyl-pyrimidine)
- Pyrimidine,2-methyl
- Pyrimidine,2-methyl-(6CI,7CI,8CI,9CI)
- Pyrimidine, 2-methyl-
- 2-Methyl PYRIMIDINE
- LNJMHEJAYSYZKK-UHFFFAOYSA-N
- PubChem21974
- PYR131
- AM1034
- FCH1122130
- TRA0014574
- HP21231
- L311
- HC210259
- TL8003355
- AB0014640
- AX8077354
- A828158
- 053M430
- 5053-43-0
- AKOS015892505
- SB55536
- PS-18071
- 2-Methylpyrimidine, 97%
- DTXSID00871111
- 55133-63-6
- SY008219
- CS-W016665
- MFCD00128182
- FT-0653724
- DB-025913
- DTXCID00818783
-
- MDL: MFCD00128182
- インチ: 1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
- InChIKey: LNJMHEJAYSYZKK-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])C([H])=C([H])N=C1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 94.053098g/mol
- ひょうめんでんか: 0
- XLogP3: -0.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 94.053098g/mol
- 単一同位体質量: 94.053098g/mol
- 水素結合トポロジー分子極性表面積: 25.8Ų
- 重原子数: 7
- 複雑さ: 48
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.0132 g/mL at 25 °C
- ゆうかいてん: -4°C
- ふってん: 165.6°C (rough estimate)
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- 屈折率: n20/D 1.4930
- PSA: 25.78000
- LogP: 0.78500
- ようかいせい: 自信がない
2-Methylpyrimidine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H226-H302-H315-H318-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 10-22-37/38-41
- セキュリティの説明: S16; S26; S36/37/39; S39
-
危険物標識:
- セキュリティ用語:S16-S26-S36/37/39-S39
- リスク用語:R10
2-Methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029618-5g |
2-Methylpyrimidine |
5053-43-0 | 97% | 5g |
¥423 | 2024-05-23 | |
Chemenu | CM121142-5g |
2-Methylpyrimidine |
5053-43-0 | 95%+ | 5g |
$70 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ769-50mg |
2-Methylpyrimidine |
5053-43-0 | 97% | 50mg |
55.0CNY | 2021-07-15 | |
Chemenu | CM121142-10g |
2-Methylpyrimidine |
5053-43-0 | 95%+ | 10g |
$*** | 2023-03-31 | |
Chemenu | CM121142-25g |
2-Methylpyrimidine |
5053-43-0 | 95%+ | 25g |
$313 | 2024-07-16 | |
Chemenu | CM121142-50g |
2-Methylpyrimidine |
5053-43-0 | 95%+ | 50g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0299-100G |
2-methylpyrimidine |
5053-43-0 | 97% | 100g |
¥ 8,626.00 | 2023-04-13 | |
TRC | M327778-1000mg |
2-Methylpyrimidine |
5053-43-0 | 1g |
$133.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0299-500MG |
2-methylpyrimidine |
5053-43-0 | 97% | 500MG |
¥ 165.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ769-200mg |
2-Methylpyrimidine |
5053-43-0 | 97% | 200mg |
116.0CNY | 2021-07-15 |
2-Methylpyrimidine サプライヤー
2-Methylpyrimidine 関連文献
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J. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1944 318
-
2. 147. Synthetic antimalarials. Part VIII. Some 4-arylamino-6-aminoalkylamino-2-methylpyrimidinesF. R. Basford,F. H. S. Curd,F. L. Rose J. Chem. Soc. 1946 713
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3. Investigation of electronic effects in diazine rings. Linear free energy relationships in the reactivity of diazine mono- and di-carboxylatesMilica Mi?i?-Vukovi?,Mirjana Radojkovi?-Veli?kovi?,Vojislav Jezdi? J. Chem. Soc. Perkin Trans. 2 1990 109
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4. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidinesR. S. Shadbolt,T. L. V. Ulbricht J. Chem. Soc. C 1968 733
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5. 1016. Reactions of pyrimidin-5-yl-lithium compoundsM. P. L. Caton,M. S. Grant,D. L. Pain,R. Slack J. Chem. Soc. 1965 5467
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6. Formula index
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7. Graphene oxide-based electrochemical activation of ethionamide towards enhanced biological activityBalaji B. Mulik,Sambhaji T. Dhumal,Vijay S. Sapner,Naziya N. M. A. Rehman,Prashant P. Dixit,Bhaskar R. Sathe RSC Adv. 2019 9 35463
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8. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydesR. Hull J. Chem. Soc. 1957 4845
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Mengmeng Zhao,Xiaoxia Wu,Zengda Yu,Yunkai Sun,Zhao Liu,Jinqiao Yuan,Hu Liu,Yiping Jin RSC Adv. 2022 12 9256
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10. 272. Monosubstituted pyrimidines, and the action of thiourea on chloropyrimidinesM. P. V. Boarland,J. F. W. McOmie J. Chem. Soc. 1951 1218
2-Methylpyrimidineに関する追加情報
Professional Introduction to 2-Methylpyrimidine (CAS No. 5053-43-0)
2-Methylpyrimidine, with the chemical formula C₅H₆N₂, is a heterocyclic organic compound belonging to the pyrimidine family. This compound, identified by its CAS number 5053-43-0, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. Pyrimidine derivatives are well-known for their roles in biological systems, particularly as fundamental components of nucleic acids such as DNA and RNA. The presence of a methyl group at the 2-position of the pyrimidine ring introduces unique reactivity and functionality, making 2-Methylpyrimidine a valuable intermediate in synthetic chemistry.
The structural motif of 2-Methylpyrimidine allows for diverse chemical modifications, which has led to its exploration in various pharmaceutical and agrochemical applications. Recent advancements in medicinal chemistry have highlighted the compound's potential as a building block for the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing analogs that exhibit antimicrobial and anticancer properties. The methyl group at the 2-position serves as a handle for further functionalization, enabling the attachment of pharmacophores that enhance biological activity.
In the realm of academic research, 2-Methylpyrimidine has been investigated for its role in developing catalysts and ligands used in transition metal-catalyzed reactions. These reactions are pivotal in organic synthesis, allowing for the efficient construction of complex molecular architectures. The compound's ability to act as a ligand stems from its nitrogen-rich structure, which can coordinate with metal centers, facilitating various catalytic transformations. This aspect has opened new avenues for synthetic methodologies, particularly in cross-coupling reactions that are essential for constructing carbon-carbon bonds.
One of the most compelling areas of research involving 2-Methylpyrimidine is its application in materials science. Pyrimidine derivatives are known to exhibit interesting electronic properties, making them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The methyl substituent can influence the electronic characteristics of the molecule, tuning properties such as charge transportability and luminescence efficiency. Recent studies have shown promising results when incorporating 2-Methylpyrimidine-based structures into optoelectronic devices, suggesting potential breakthroughs in display technology and energy-efficient lighting solutions.
The pharmaceutical industry has also leveraged the versatility of 2-Methylpyrimidine in drug discovery programs. Its scaffold can be modified to develop molecules with targeted biological activities. For example, researchers have synthesized derivatives that interact with specific enzymes or receptors involved in metabolic pathways relevant to diseases such as diabetes and inflammation. The< strong> 2-Methylpyrimidine-core allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability, which are critical factors in drug development.
In conclusion, 2-Methylpyrimidine (CAS No. 5053-43-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry, a candidate for developing novel therapeutics, and a promising material for advanced technologies. As research continues to uncover new functionalities and applications of this compound, its significance is expected to grow further, solidifying its place as a cornerstone molecule in modern chemical science.
5053-43-0 (2-Methylpyrimidine) 関連製品
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